molecular formula C8H11N5O2 B586526 Dihydroxy Moxonidine CAS No. 352457-32-0

Dihydroxy Moxonidine

Cat. No.: B586526
CAS No.: 352457-32-0
M. Wt: 209.209
InChI Key: SRLOQTXGPAIGCN-UHFFFAOYSA-N
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Description

Dihydroxy Moxonidine is a metabolite of Moxonidine, a centrally acting imidazoline receptor agonist used primarily for the treatment of hypertension. This compound is known for its role in the metabolic pathway of Moxonidine, contributing to its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Dihydroxy Moxonidine involves the hydroxylation of Moxonidine. One common method includes the use of hydroxylating agents under controlled conditions to introduce hydroxyl groups into the Moxonidine molecule .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from readily available precursors. The process includes:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dihydroxy Moxonidine has several applications in scientific research:

Mechanism of Action

Dihydroxy Moxonidine exerts its effects primarily through its interaction with imidazoline receptors. It acts as an agonist at these receptors, leading to a decrease in sympathetic nervous system activity and a subsequent reduction in blood pressure. The compound also influences insulin sensitivity and glucose tolerance, contributing to its beneficial effects in metabolic syndrome .

Comparison with Similar Compounds

Uniqueness: Dihydroxy Moxonidine is unique due to its specific metabolic pathway and its role as a metabolite of Moxonidine. It has distinct pharmacokinetic properties and contributes to the overall therapeutic effects of Moxonidine .

Biological Activity

Dihydroxy Moxonidine is a metabolite of Moxonidine, a central-acting antihypertensive agent primarily used to treat essential hypertension. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article explores its mechanism of action, pharmacokinetics, metabolic pathways, and relevant case studies.

This compound functions primarily as an agonist at imidazoline receptors (I1 and I2), which are involved in the regulation of blood pressure and sympathetic nervous system activity. By activating these receptors, this compound leads to:

  • Decreased sympathetic outflow : This results in lower blood pressure by reducing heart rate and vascular resistance.
  • Improved insulin sensitivity : It enhances glucose tolerance, making it beneficial for patients with metabolic syndrome .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption following oral administration, with peak plasma concentrations typically reached within 0.5 to 2 hours.
  • Metabolism : Extensive metabolism occurs in the liver, with this compound being one of several metabolites identified. Key metabolic pathways include oxidation and conjugation processes that yield various hydroxylated forms and cysteine conjugates .
  • Excretion : The primary route of elimination is renal, with approximately 92% to 103% of the administered dose recovered in urine as metabolites, indicating significant renal clearance .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its parent compound, Moxonidine. Below are key findings from notable research:

  • Hypertension Management :
    • A double-blind study demonstrated that Moxonidine effectively lowered blood pressure in hypertensive patients compared to placebo. The combination therapy with hydrochlorothiazide further enhanced efficacy without increasing adverse effects .
  • Metabolic Effects :
    • Research indicated that this compound may improve insulin sensitivity and glucose metabolism, which is particularly relevant for patients with hypertension associated with metabolic syndrome.
  • Withdrawal Symptoms :
    • In animal models, this compound showed potential in alleviating withdrawal symptoms from opioids by modulating imidazoline receptor activity, suggesting a broader therapeutic application beyond hypertension .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration0.5 - 2 hours post-dose
Renal Clearance24 - 30 L/h
Urinary Excretion92.3% - 103.3%
Major MetabolitesHydroxymethyl moxonidine, dehydrogenated moxonidine

Table 2: Clinical Efficacy in Hypertensive Patients

Treatment GroupResponse Rate (%)
Moxonidine (0.4 mg)70.3
Hydrochlorothiazide (25 mg)70.0
Combination Therapy87.8

Properties

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-4-11-6(14)5(7(15)12-4)13-8-9-2-3-10-8/h2-3H2,1H3,(H2,9,10,13)(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLOQTXGPAIGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)NC2=NCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747679
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352457-32-0
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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